3-(3-Fluorophenoxy)pyrrolidine hydrochloride
Overview
Description
3-(3-Fluorophenoxy)pyrrolidine hydrochloride, also known as FP, is a chemical compound used in various scientific experiments. It has a molecular weight of 217.67 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H .Physical and Chemical Properties Analysis
The compound has a molecular formula of C10H13ClFNO and a molecular weight of 217.67 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Docking and QSAR Studies for Kinase Inhibitors
3-(3-Fluorophenoxy)pyrrolidine derivatives have been investigated for their potential as kinase inhibitors, particularly in the context of c-Met kinase, which plays a crucial role in cancer progression. Docking studies help in understanding the molecular interactions and orientations of these compounds when complexed with the kinase, aiding in the design of potent inhibitors. Quantitative Structure–Activity Relationship (QSAR) methods, such as Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), have been utilized to predict the biological activities of these inhibitors, providing insights into their inhibitory mechanisms and aiding in the optimization of their structures for enhanced activity (Caballero et al., 2011).
Chemosensors for Metal Ions
Pyrrolidine-based fluoroionophores have been synthesized, demonstrating selective ratiometric and colorimetric sensing capabilities for metal ions, such as Al(3+), based on internal charge transfer (ICT) mechanisms. These compounds serve as valuable tools in environmental monitoring and biochemical assays, allowing for the detection and quantification of specific metal ions in various matrices (Maity & Govindaraju, 2010).
Modification of Amino Acids for Targeted Protein Degradation
The hydroxylation and fluorination of proline residues, leading to the synthesis of fluoro-hydroxyprolines, have shown significant effects on the molecular recognition by biological systems, including the von Hippel–Lindau (VHL) E3 ligase. These modifications alter the pyrrolidine ring pucker and amide bond ratios, affecting the interaction with proteins and presenting new avenues for targeted protein degradation strategies in therapeutic development (Testa et al., 2018).
Fluorescent Chemosensors for Iron Ions
New fluorophores based on the pyrrolo[3,4-c]pyridine framework have been developed for the selective detection of Fe3+/Fe2+ ions, showcasing the utility of these compounds as fluorescent chemosensors. These sensors operate via a turn-off mechanism and have applications in biological imaging and environmental monitoring, further expanding the utility of pyrrolidine-based compounds in scientific research (Maity et al., 2018).
Synthesis and Reactivity Studies
The synthesis and characterization of novel heterocyclic molecules incorporating the pyrrolidine structure have been explored, providing insights into their reactivity, molecular properties, and potential applications in various fields such as materials science, medicinal chemistry, and catalysis. These studies contribute to the expansion of the chemical space of pyrrolidine derivatives and their utility in diverse scientific applications (Murthy et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-(3-fluorophenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOIQSJHJSONKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663057 | |
Record name | 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185119-76-9 | |
Record name | 3-(3-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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